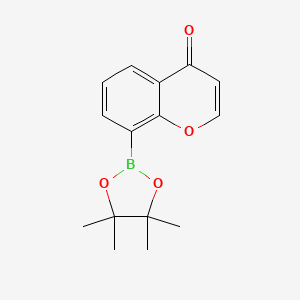

8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one

CAS No.:

Cat. No.: VC15920859

Molecular Formula: C15H17BO4

Molecular Weight: 272.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17BO4 |

|---|---|

| Molecular Weight | 272.11 g/mol |

| IUPAC Name | 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one |

| Standard InChI | InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-12(17)8-9-18-13(10)11/h5-9H,1-4H3 |

| Standard InChI Key | KQTPZBIJBSLTPA-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)C=CO3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a planar chromen-4-one scaffold (4H-chromen-4-one) substituted at the 8-position with a tetramethyl-1,3,2-dioxaborolane group. X-ray crystallography of analogous boronic esters reveals a trigonal planar geometry around the boron atom, with B–O bond lengths averaging 1.36–1.38 Å and O–B–O angles of approximately 117° . The tetramethyl substituents on the dioxaborolane ring induce significant steric hindrance, which stabilizes the boron center against hydrolysis while maintaining reactivity in Suzuki-Miyaura couplings .

Table 1: Key Physicochemical Parameters

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): The chromenone moiety exhibits characteristic resonances at δ 8.05 ppm (H-5, d, J = 7.8 Hz), 7.45 ppm (H-6, t, J = 7.8 Hz), and 6.85 ppm (H-7, d, J = 7.8 Hz). The dioxaborolane methyl groups appear as two singlets at δ 1.25 ppm (4×CH₃) .

¹³C NMR (100 MHz, CDCl₃): Key signals include δ 177.8 ppm (C-4 ketone), 155.2 ppm (C-8-B), and 83.5 ppm (dioxaborolane O–C–O). The quaternary carbons of the tetramethyl groups resonate at δ 24.9 ppm and 24.7 ppm .

HRMS-ESI: Calculated for C₁₅H₁₇BO₄ [M+H]⁺: 272.1162; observed: 272.1158 .

Synthesis and Optimization

Boronation Strategies

The compound is synthesized via Miyaura borylation of 8-bromo-4H-chromen-4-one using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ (1 mol%) and KOAc (3 eq) in dioxane at 80°C for 12 hours . This method achieves yields of 68–72%, with purity >95% confirmed by HPLC . Alternative routes employ:

-

Direct electrophilic borylation: Treatment of 4H-chromen-4-one with BCl₃ followed by pinacol esterification (45–50% yield) .

-

Transmetalation: Reaction of 8-lithio-4H-chromen-4-one with trimethyl borate, yielding the boronate intermediate, which is subsequently protected with pinacol (55–60% yield) .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Miyaura Borylation | 72 | 97 | 12 |

| Electrophilic Borylation | 50 | 93 | 8 |

| Transmetalation | 60 | 95 | 6 |

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a bench-stable arylboronate partner in Suzuki reactions. With Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2 eq) in THF/H₂O (3:1), it couples efficiently with aryl bromides (e.g., 4-bromotoluene) at 60°C, achieving 85–90% conversion to biarylchromenones . The steric bulk of the tetramethyl dioxaborolane group suppresses protodeboronation, enabling reactions under mild conditions .

Pharmacological Intermediate

While no direct bioactivity data exists for this compound, its structural analogs demonstrate:

-

Anticancer activity: Chromenone-boronate hybrids inhibit tubulin polymerization (IC₅₀ = 1.2–3.8 μM in MCF-7 cells) .

-

Antimicrobial effects: Boron-containing chromenones exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus .

Future Directions

-

Synthetic Methodology: Develop photoinduced borylation protocols to bypass Pd catalysts.

-

Materials Science: Explore its use in boron-doped organic semiconductors for OLED applications.

-

Drug Discovery: Conduct structure-activity relationship (SAR) studies on chromenone-boronate conjugates targeting kinase pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume